(Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
Description
(Z)-Ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a benzofuran-derived compound featuring a benzylidene moiety at the 2-position of the dihydrobenzofuran core and an ethyl propanoate ester at the 6-position. The Z-configuration of the benzylidene group ensures spatial arrangement, influencing electronic conjugation and steric interactions.
Properties
IUPAC Name |
ethyl 2-[[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-3-23-20(22)13(2)24-15-9-10-16-17(12-15)25-18(19(16)21)11-14-7-5-4-6-8-14/h4-13H,3H2,1-2H3/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOSJFJKWPHNDE-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the benzofuran derivative and benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Esterification: The final step involves the esterification of the intermediate compound with ethyl bromoacetate in the presence of a base like triethylamine or potassium carbonate to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of benzofuran derivatives with different oxidation states.
Reduction: Reduction of the benzylidene group can yield the corresponding benzofuran alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Benzofuran derivatives with ketone or carboxylic acid functionalities.
Reduction: Benzofuran alcohols.
Substitution: Various substituted benzofuran esters or amides.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its effects on cellular processes, enzyme inhibition, and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a promising lead compound for the development of new pharmaceuticals.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity also makes it a valuable intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate involves its interaction with molecular targets such as enzymes or receptors. The benzofuran core and benzylidene group may facilitate binding to active sites, leading to inhibition or modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in the benzylidene substituent, ester group, or core heterocycle. Below is a detailed analysis:
Substituent Variations on the Benzylidene Group
Key Observations :
- Ester vs. Acid : The ethyl ester group enhances lipophilicity compared to the carboxylic acid form, which may improve membrane permeability in biological systems .
Heterocyclic Modifications
Key Observations :
- The furan ring introduces oxygen into the structure, enabling hydrogen bonding and increasing solubility in polar solvents.
Ester Group Variations
Key Observations :
- Methyl vs. Ethyl Esters : Methyl esters are generally less lipophilic than ethyl esters, which may influence bioavailability and degradation rates in biological systems .
Biological Activity
(Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article presents a detailed overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C22H20N4O3S
- Molecular Weight : 396.48 g/mol
The structure features two fused six-membered rings linked to a triazole ring, which is characteristic of many biologically active compounds. The presence of the benzylidene moiety suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of derivatives related to this compound. Specifically, research has demonstrated that certain benzylidene derivatives exhibit significant antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus (MRSA) and Acinetobacter baumannii (MDR).
Case Study: Antibacterial Screening
A study conducted on various derivatives showed that several compounds displayed potent activity against WHO priority drug-resistant bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected compounds:
| Compound ID | Target Bacteria | MIC (µg/mL) | % Growth Inhibition |
|---|---|---|---|
| 17 | Staphylococcus aureus (MRSA) | 2 | 99.4 |
| 18 | Staphylococcus aureus (MRSA) | 2 | 98.7 |
| 17 | Acinetobacter baumannii (MDR) | 16 | 98.2 |
| 19 | E. coli | >32 | Moderate |
These results indicate that compounds derived from the benzylidene framework can effectively inhibit the growth of pathogenic bacteria, making them potential candidates for further development as antibacterial agents .
Anti-inflammatory Activity
In addition to its antibacterial properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.
The anti-inflammatory action is hypothesized to involve the inhibition of key signaling pathways associated with inflammation, including the NF-kB pathway. This could potentially lead to reduced expression of inflammatory mediators such as TNF-α and IL-1β.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of these compounds. The following key observations have been made from SAR studies:
- Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro or halogen substituents) at specific positions on the benzylidene ring enhances antibacterial activity.
- Hydrophilicity : Increased hydrophilicity tends to reduce antimicrobial efficacy, indicating that a balance between hydrophilic and hydrophobic properties is crucial for activity.
- Ring Modifications : Alterations in the fused ring systems can significantly impact both potency and selectivity against bacterial strains.
Q & A
Q. What are the optimal synthetic routes for (Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate?
The synthesis typically involves multi-step protocols:
- Step 1 : Condensation of a benzaldehyde derivative (e.g., 3-methoxybenzaldehyde) with a benzofuran precursor under acidic or basic conditions to form the benzylidene intermediate.
- Step 2 : Etherification of the intermediate with ethyl 2-hydroxypropanoate using coupling agents like DCC (dicyclohexylcarbodiimide) or Mitsunobu conditions (triphenylphosphine/DIAD) .
- Step 3 : Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) to isolate the (Z)-isomer .
Q. Key Parameters :
- Temperature: 60–80°C for condensation; room temperature for etherification.
- Solvents: Ethanol, dichloromethane, or THF.
- Yield: 45–65% after purification .
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- NMR Spectroscopy :
- H NMR: Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 5.2–5.5 ppm (ester -OCHCH), and δ 4.3–4.6 ppm (propanoate methylene) .
- C NMR: Carbonyl signals at δ 170–175 ppm (ester and ketone groups) .
- Mass Spectrometry (HRMS) : Molecular ion [M+H] at m/z 366.4 (CHO) .
- IR Spectroscopy : Bands at 1720 cm (C=O stretch) and 1200–1250 cm (C-O ester) .
Q. What initial biological activities have been observed for this compound?
Preliminary in vitro studies indicate:
- Anti-inflammatory Activity : Inhibition of COX-2 (IC ~12 µM) in LPS-induced macrophage models .
- Anticancer Potential : Cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines (EC 18–25 µM) via apoptosis induction .
- Assays : MTT for viability, ELISA for cytokine profiling, and flow cytometry for apoptosis markers .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Yield optimization strategies include:
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl) or organocatalysts to enhance condensation efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time (15–30 mins vs. 12–24 hrs) and improves yield by 10–15% .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) increase intermediate stability but may complicate purification .
| Parameter | Conventional Method | Optimized Method | Yield Improvement |
|---|---|---|---|
| Condensation Time | 12–24 hrs | Microwave (30 mins) | +12% |
| Catalyst | None | ZnCl | +18% |
Q. What are the structure-activity relationships (SAR) influencing bioactivity?
Critical substituents and their effects:
- Benzylidene Substituents : Electron-donating groups (e.g., -OCH) enhance anti-inflammatory activity by stabilizing radical intermediates .
- Ester Chain Flexibility : Ethyl esters improve membrane permeability compared to methyl analogs .
- Benzofuran Ring : Oxidation at C3 increases electrophilicity, enhancing covalent binding to target proteins .
| Modification | Bioactivity Change | Reference |
|---|---|---|
| 3-Methoxybenzylidene | COX-2 IC ↓ 40% | |
| Propanoate → Acetate | Cytotoxicity EC ↑ 2x |
Q. What methodologies are used to study interactions with biological targets?
Mechanistic studies utilize:
- Molecular Docking : AutoDock Vina to predict binding to COX-2 (PDB: 5KIR) or Bcl-2 .
- Surface Plasmon Resonance (SPR) : Measures binding affinity (K ~8.5 µM for COX-2) .
- Kinetic Assays : Stop-flow techniques to monitor enzyme inhibition rates (k/K analysis) .
Q. How do solvent choices affect reaction pathways and stereochemistry?
Solvent polarity and proticity influence:
- Z/E Isomer Ratio : Polar aprotic solvents (e.g., DMF) favor Z-isomer due to transition-state stabilization .
- Byproduct Formation : Protic solvents (e.g., ethanol) may hydrolyze esters, requiring anhydrous conditions .
| Solvent | Z/E Ratio | Byproduct (%) |
|---|---|---|
| DMF | 9:1 | <5 |
| Ethanol | 7:3 | 15–20 |
| Dichloromethane | 8:2 | 10 |
Q. What are the key challenges in isolating and purifying this compound?
Challenges include:
- Isomer Separation : Z/E isomers co-elute on silica gel; use of reverse-phase HPLC (C18 column, acetonitrile/water) improves resolution .
- Hydrolytic Instability : Propanoate ester prone to hydrolysis at pH >8; maintain neutral conditions during workup .
- Crystallization : Slow evaporation from ethyl acetate/hexane yields high-purity crystals (mp 128–130°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
